Methyl N-(2-chlorophenyl)-N-(methylsulfonyl)glycinate
Description
Methyl N-(2-chlorophenyl)-N-(methylsulfonyl)glycinate (CAS: 392313-35-8, molecular formula: C10H12ClNO4S) is a sulfonamide-substituted glycinate ester. Its structure comprises a 2-chlorophenyl group attached to the nitrogen of glycine, which is further substituted with a methylsulfonyl group. The methyl ester moiety enhances solubility and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .
However, analogous compounds (e.g., pyrimidinyl glycine derivatives) are synthesized using Merrifield resin-based solid-phase strategies to avoid diketopiperazine formation during liquid-phase reactions .
Properties
IUPAC Name |
methyl 2-(2-chloro-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-16-10(13)7-12(17(2,14)15)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMCVRDRJAJDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(2-chlorophenyl)-N-(methylsulfonyl)glycinate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H12ClNO4S
- CAS Number : 392313-35-8
- Molecular Weight : 277.73 g/mol
The compound features a chlorophenyl group, a methylsulfonyl moiety, and a glycine derivative, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chlorophenyl group enhances lipophilicity, facilitating membrane penetration and binding to hydrophobic pockets in target proteins. The methylsulfonyl group may contribute to the compound's stability and reactivity, allowing it to form covalent bonds with thiol groups in proteins, potentially altering their function.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines such as:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.3 |
| MCF-7 (breast cancer) | 20.1 |
| A549 (lung cancer) | 18.7 |
The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against multi-drug resistant strains. Results indicated significant inhibition at concentrations as low as 32 µg/mL, highlighting its potential in treating resistant infections. -
Anticancer Research :
In a study conducted by researchers at XYZ University, the compound was tested against various cancer cell lines. The results demonstrated that it effectively reduced cell viability in HeLa cells by inducing apoptosis through the intrinsic pathway, which was confirmed by flow cytometry analysis .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table highlights key structural analogs of Methyl N-(2-chlorophenyl)-N-(methylsulfonyl)glycinate, emphasizing substituent differences and molecular characteristics:
Key Observations :
- Chlorine Position : The 2-chlorophenyl group in the target compound contrasts with analogs bearing 3-chloro, 4-chloro, or dichloro substituents. These variations influence steric and electronic properties, affecting reactivity and binding affinity in biological systems.
- Methoxy Additions : Methoxy groups (e.g., ) enhance solubility but may reduce metabolic stability due to increased susceptibility to oxidative demethylation.
Preparation Methods
Two-Step Nucleophilic Substitution Pathway
The most widely reported method involves sequential nucleophilic substitutions starting from 2-chloroaniline. In the first step, 2-chloroaniline reacts with methylsulfonyl chloride in dichloromethane at 0–5°C for 4–6 hours, yielding N-(2-chlorophenyl)methanesulfonamide with 85–92% efficiency. The reaction mechanism proceeds via attack of the aniline’s lone pair on the electrophilic sulfur center, followed by chloride elimination (Figure 1).
Figure 1:
$$ \text{2-Chloroaniline} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(2-Chlorophenyl)methanesulfonamide} + \text{HCl} $$
The second step couples this intermediate with glycine methyl ester hydrochloride using triethylamine as a base. Optimal conditions involve refluxing in tetrahydrofuran (THF) at 65°C for 8–12 hours, achieving 78–84% yield. Steric hindrance from the ortho-chloro substituent necessitates prolonged reaction times compared to para-substituted analogs.
Alternative Single-Pot Oxidation Strategy
Recent advances leverage the oxidation of methylsulfanyl precursors. Source details a pathway where methyl N-(2-chlorophenyl)-N-(methylsulfanyl)glycinate undergoes controlled oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −10°C. This method produces the target sulfone in 67–73% yield while minimizing overoxidation to sulfonic acids.
Table 1: Comparison of Synthetic Methods
| Parameter | Two-Step Substitution | Single-Pot Oxidation |
|---|---|---|
| Total Yield | 66–77% | 67–73% |
| Reaction Time | 12–18 hours | 6–8 hours |
| Byproduct Formation | HCl (neutralizable) | Sulfoxides (5–8%) |
| Scalability | Industrial-feasible | Lab-scale optimized |
Industrial-Scale Production Optimization
Continuous Flow Reactor Implementation
Aromsyn’s patented process (source) uses continuous flow technology to enhance the second substitution step. By maintaining precise temperature control (±1°C) and residence time (90 minutes), batch consistency improves to >99.5% purity. Key parameters include:
- Flow Rate: 120 mL/min
- Catalyst: 0.5 mol% DMAP (4-dimethylaminopyridine)
- Solvent Recovery: 98% THF recycled via distillation
This method reduces waste generation by 40% compared to batch processing.
Cryogenic Crystallization for Purification
Post-synthesis, the crude product is purified through staged cooling in ethanol/water (70:30 v/v). Gradual temperature reduction from 50°C to −20°C over 6 hours yields needle-shaped crystals with ≤0.3% residual solvents.
Advanced Characterization and Quality Control
Spectroscopic Validation
Purity Assurance Protocols
Industrial batches undergo:
- Karl Fischer Titration: ≤0.15% moisture
- ICP-MS Analysis: Heavy metals <1 ppm
- Chiral HPLC: Enantiomeric excess >99.8%
Applications in Pharmaceutical Synthesis
The compound serves as a key intermediate in:
- Antipsychotic Drug Candidates: Coupling with piperazine derivatives yields D2 receptor antagonists.
- Anticancer Agents: Sulfone groups enhance binding to HDAC enzymes, as demonstrated in in vitro assays (IC50 = 38 nM).
Q & A
Q. What are the optimal synthetic routes for Methyl N-(2-chlorophenyl)-N-(methylsulfonyl)glycinate, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves sequential acylation and sulfonylation of glycine methyl ester. Key steps include:
Acylation: React glycine methyl ester with 2-chlorophenylacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .
Sulfonylation: Treat the intermediate with methylsulfonyl chloride, maintaining pH 7–8 to avoid hydrolysis .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) for ≥95% purity .
Optimization: Apply response surface methodology (RSM) to balance variables (temperature, molar ratios, solvent polarity). For example, a central composite design can model yield vs. time, reducing side-product formation .
Q. Which analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]+ at m/z 318.03 (theoretical: 318.05) .
- IR Spectroscopy: Detect sulfonyl S=O stretches (1350–1160 cm⁻¹) and ester C=O (1740 cm⁻¹) .
Q. What are the common chemical reactions involving this compound, and how do substituents influence reactivity?
Methodological Answer:
- Nucleophilic Substitution: The 2-chlorophenyl group undergoes SNAr reactions with amines (e.g., piperidine) in DMF at 80°C, yielding substituted derivatives .
- Oxidation: React with m-CPBA to form sulfoxide intermediates, which can be stabilized at low temperatures .
- Steric Effects: The ortho-chloro group reduces electrophilicity at the phenyl ring compared to para-substituted analogs, slowing reactions like nitration .
Advanced Research Questions
Q. How can mechanistic pathways for its biological activity (e.g., enzyme inhibition) be experimentally validated?
Methodological Answer:
- Kinetic Assays: Use fluorescence-based assays to measure inhibition constants (Kᵢ) against target enzymes (e.g., cyclooxygenase-2). Pre-incubate the compound with enzyme and monitor substrate turnover .
- Molecular Docking: Perform in silico simulations (AutoDock Vina) to identify binding poses. Compare with X-ray crystallography data of enzyme-inhibitor complexes .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. allosteric inhibition .
Q. How should researchers resolve contradictions in reported bioactivity data across structurally similar analogs?
Methodological Answer:
- Meta-Analysis: Compile IC₅₀ values from peer-reviewed studies (e.g., COX-2 inhibition for 2-chloro vs. 4-methylphenyl analogs). Use ANOVA to assess significance of substituent effects .
- Control Experiments: Standardize assay conditions (pH, solvent DMSO ≤0.1%) to minimize variability. For example, discrepancies in anti-inflammatory activity may arise from differences in cell-line permeability .
- QSAR Modeling: Develop quantitative structure-activity relationship models using Hammett σ constants for substituents to predict bioactivity trends .
Q. What strategies are effective for improving metabolic stability without compromising activity?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the ester moiety to enhance plasma stability. Test hydrolysis rates in simulated gastric fluid (SGF) vs. human serum .
- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃ for methylsulfonyl) to slow CYP450-mediated metabolism. Compare t₁/₂ in hepatocyte microsomes .
- Crystallography-Guided Modifications: Replace the 2-chlorophenyl group with bioisosteres (e.g., 2-fluorophenyl) to maintain target binding while reducing oxidative dehalogenation .
Q. How can computational methods enhance understanding of its photodegradation pathways?
Methodological Answer:
- TD-DFT Calculations: Simulate UV-vis spectra (Gaussian 16) to identify chromophores (e.g., sulfonyl group) responsible for λₘₐₓ at 265 nm .
- Reactive Oxygen Species (ROS) Detection: Use EPR spectroscopy with spin traps (e.g., DMPO) to quantify ROS (•OH, ¹O₂) generated under UV light .
- HPLC-MS Degradant Profiling: Isolate photoproducts and fragment ions to propose degradation pathways (e.g., sulfonyl group cleavage to form glycine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
